molecular formula C8H12 B15175314 3,5-Dimethylhex-3-en-1-yne CAS No. 88245-74-3

3,5-Dimethylhex-3-en-1-yne

Cat. No.: B15175314
CAS No.: 88245-74-3
M. Wt: 108.18 g/mol
InChI Key: HMVBQEAJQVQOTI-SOFGYWHQSA-N
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Description

3,5-Dimethylhex-3-en-1-yne is an aliphatic enyne compound characterized by a conjugated system containing both a carbon-carbon double bond (C=C) and a terminal alkyne (C≡CH). Its structure features methyl substituents at positions 3 and 5 of the hexenynyl chain. This conjugation between the alkene and alkyne groups imparts unique electronic properties, influencing its reactivity in cycloaddition, hydrogenation, and polymerization reactions. Enynes like this are valuable intermediates in organic synthesis, particularly in constructing cyclic frameworks or bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88245-74-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(E)-3,5-dimethylhex-3-en-1-yne

InChI

InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,6-7H,2-4H3/b8-6+

InChI Key

HMVBQEAJQVQOTI-SOFGYWHQSA-N

Isomeric SMILES

CC(C)/C=C(\C)/C#C

Canonical SMILES

CC(C)C=C(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhex-3-en-1-yne typically involves the use of alkylation and dehydrohalogenation reactions. One common method is the alkylation of a suitable acetylene derivative with an appropriate alkyl halide, followed by dehydrohalogenation to introduce the triple bond. The reaction conditions often include the use of strong bases such as sodium amide or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhex-3-en-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylhex-3-en-1-yne is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3,5-Dimethylhex-3-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both a triple bond and a double bond. These functional groups allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as binding to catalytic sites in enzymes or reacting with specific reagents to form desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities:

Table 1: Key Properties of 3,5-Dimethylhex-3-en-1-yne and Analogues

Compound Name Molecular Formula Functional Groups Key Characteristics Applications/Reactivity
This compound C₈H₁₂ Conjugated enyne (C=C, C≡CH) High reactivity due to conjugated π-system; potential for [2+2] cycloaddition or Sonogashira coupling. Synthetic intermediate for pharmaceuticals, agrochemicals, or polymers.
(E)-5,5-Dimethyl-3-hexen-1-yne C₈H₁₂ Terminal alkyne, isolated alkene Lower conjugation stability (ΔrH° data available for reactions; see NIST Database). Used in thermodynamic studies; reactivity influenced by steric hindrance from methyl groups.
3-Ethyl-2,5-dimethylhex-3-ene C₁₀H₂₀ Isolated alkene (C=C) Less reactive than enynes; higher stability due to absence of triple bond. Industrial solvents or fuel additives; safer handling due to reduced reactivity.
3,5-Dimethylthiophene C₆H₈S Aromatic thiophene ring Aromatic stability; sulfur enhances electronic delocalization. Used in organic electronics (e.g., conductive polymers) and flavor/fragrance industries.

Structural and Electronic Differences

  • Alkyne vs.
  • Aromatic vs. Aliphatic Systems : 3,5-Dimethylthiophene exhibits aromatic stability and sulfur-mediated electronic effects, making it suitable for optoelectronics, unlike the aliphatic enyne .

Thermodynamic and Spectroscopic Insights

  • Thermodynamic Stability: (E)-5,5-Dimethyl-3-hexen-1-yne has documented enthalpy (ΔrH°) values for hydrogenation and dimerization, suggesting higher exothermicity compared to non-conjugated systems . Similar trends likely apply to this compound.
  • Spectroscopic Differentiation : NMR data from complex enyne-containing molecules (e.g., compound 9b in ) show distinct δH and δC shifts for conjugated systems, which would help distinguish this compound from isolated alkenes or alkynes .

Biological Activity

3,5-Dimethylhex-3-en-1-yne is a compound characterized by its unique structural features, including a terminal alkyne and an alkene functional group. This compound has garnered attention in various fields of research, particularly due to its potential biological activities and applications in organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potentials and industrial applications.

Basic Information

PropertyValue
CAS Number 88245-74-3
Molecular Formula C₉H₁₄
Molecular Weight 126.21 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)C=C(C)C#C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of both alkyne and alkene functionalities allows this compound to participate in diverse chemical reactions, which can lead to significant biological effects.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzyme activities by binding to the active sites or altering enzyme conformations.
  • Signal Transduction Modulation : The compound's ability to affect cellular pathways may involve modulation of signal transduction mechanisms, influencing gene expression and cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Activity : A study investigated the potential anticancer properties of related compounds, highlighting their ability to induce apoptosis in cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Properties : Another research effort focused on the antimicrobial effects of similar alkynes against various bacterial strains, demonstrating significant inhibitory activity .
  • Synthetic Applications : The compound has been utilized in organic synthesis as a precursor for more complex molecules used in pharmaceuticals and agrochemicals .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential. Preliminary assessments suggest that like many alkynes, this compound may exhibit cytotoxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts.

Q & A

How can researchers confirm the purity and structural integrity of 3,5-Dimethylhex-3-en-1-yne during synthesis?

Level: Basic
Methodological Answer:
To confirm purity and structure, employ a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Assess purity by comparing retention times and mass spectra with reference standards .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to verify molecular structure. For example, the terminal alkyne proton (\equivC-H) typically appears at 1.8–2.1 ppm in 1H^1H NMR, while the alkene protons resonate at 4.5–5.5 ppm .
  • Infrared Spectroscopy (IR): Identify characteristic alkyne (\sim3300 cm1^{-1}) and alkene (\sim1650 cm1^{-1}) stretches .
  • Physical Properties: Cross-check experimental values (e.g., density: 0.783 g/cm³, boiling point: 116.2°C) against literature data .

What experimental strategies can minimize side products during the synthesis of this compound?

Level: Advanced
Methodological Answer:
Optimize reaction conditions to suppress undesired pathways:

  • Temperature Control: Maintain low temperatures (0–5°C) during alkyne formation to prevent polymerization .
  • Catalyst Selection: Use palladium or copper catalysts for regioselective alkyne-alkene coupling, reducing isomerization .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid oxidation of reactive intermediates .
  • Purification: Employ fractional distillation or column chromatography to isolate the target compound from isomers (e.g., 3,4-dimethyl derivatives) .

How should discrepancies in reported physicochemical properties of this compound be resolved?

Level: Advanced
Methodological Answer:
Address contradictions systematically:

  • Multi-Technique Validation: Compare data from independent methods (e.g., GC-MS, NMR, and differential scanning calorimetry) .
  • Reference Standards: Cross-validate properties using NIST-certified data or PubChem entries, which aggregate peer-reviewed values .
  • Statistical Analysis: Apply error propagation models to assess measurement uncertainties in density, boiling point, or refractive index .

What advanced spectroscopic techniques are suitable for studying the reaction mechanisms of this compound?

Level: Advanced
Methodological Answer:
Mechanistic insights require:

  • Isotopic Labeling: Track reaction pathways using 13C^{13}C-labeled substrates in NMR or GC-MS .
  • Time-Resolved IR: Monitor intermediate species (e.g., ene-yne complexes) during catalytic cycles .
  • Computational Modeling: Pair experimental data with density functional theory (DFT) simulations to predict transition states and activation energies .

How can researchers ensure safe handling and storage of this compound given its flammability?

Level: Basic
Methodological Answer:
Mitigate risks through:

  • Storage Conditions: Keep in flame-proof cabinets at –20°C under nitrogen to prevent degradation .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile vapors (flash point: 11.5°C) .
  • Safety Protocols: Implement inert gas purging for reaction setups involving alkyne groups .

What methodologies are effective in separating structural isomers of this compound?

Level: Basic
Methodological Answer:
Isomer separation requires:

  • High-Performance Liquid Chromatography (HPLC): Use chiral columns (e.g., cellulose-based) to resolve enantiomers .
  • Distillation: Leverage differences in boiling points between isomers (e.g., 3,4- vs. 3,5-dimethyl derivatives) .

How can thermodynamic properties (e.g., enthalpy of formation) of this compound be determined experimentally?

Level: Advanced
Methodological Answer:
Determine properties via:

  • Combustion Calorimetry: Measure heat released during controlled oxidation to calculate ΔHf\Delta H_f^\circ .
  • Group Contribution Methods: Estimate properties using Benson’s increments for alkenes and alkynes .
  • Quantum Chemistry: Validate experimental data with ab initio calculations (e.g., Gaussian software) .

What experimental designs are recommended to assess the stability of this compound under varying pH and temperature?

Level: Advanced
Methodological Answer:
Design stability studies by:

  • Stress Testing: Expose the compound to extreme conditions (e.g., 40–80°C, pH 2–12) and monitor degradation via HPLC .
  • Kinetic Analysis: Plot degradation rates using Arrhenius equations to predict shelf life .

How can computational modeling enhance the understanding of this compound’s reactivity?

Level: Advanced
Methodological Answer:
Leverage computational tools:

  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways .
  • DFT Calculations: Predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals .

What statistical approaches should be used to analyze contradictory reaction yield data in published studies?

Level: Advanced
Methodological Answer:
Resolve contradictions via:

  • Meta-Analysis: Pool data from multiple studies and apply weighted averages to account for sample size variations .
  • Error Source Identification: Use regression models to isolate variables (e.g., catalyst purity, solvent grade) affecting yields .

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